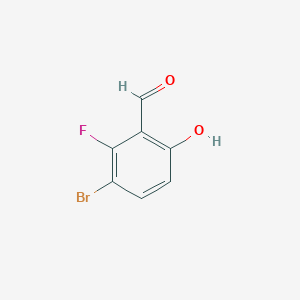

3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Übersicht

Beschreibung

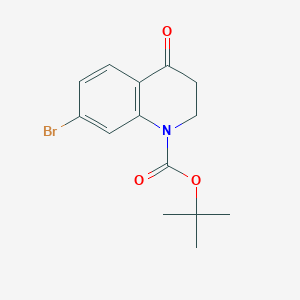

3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 . It is a solid substance and its IUPAC name is 3-bromo-2-fluoro-6-hydroxybenzaldehyde .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-fluoro-6-hydroxybenzaldehyde is 1S/C7H4BrFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a solid substance . It has a molecular weight of 219.01 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Characterization

Gas Chromatography Applications : 3-Bromo-2-fluoro-6-hydroxybenzaldehyde has been studied for its separation and determination using gas chromatography, showing potential for precise analytical applications (Shi Jie, 2000).

Crystallography and Molecular Structure Analysis : X-ray crystallographic analysis has been utilized to confirm the identity of brominated hydroxybenzaldehydes, indicating its use in structural determination and synthesis of complex molecules (W. V. Otterlo et al., 2004).

Synthesis and Chemical Reactions

Optimization of Synthesis Processes : Methods for efficient synthesis of brominated hydroxybenzaldehydes, including 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, have been developed, focusing on environmentally friendly and operationally simple processes (Zhang Song-pei, 2009).

Role in Organic Synthesis : It has been used in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. For instance, it can be a precursor for the synthesis of fluorinated chromones and chlorochromones, highlighting its utility in developing antimicrobial agents (S. G. Jagadhani et al., 2014).

Catalytic Applications : Its derivatives have been investigated for their catalytic properties, such as in the selective oxidation reactions of alcohols, signifying its potential in catalysis research (L. Wang et al., 2021).

Environmental and Biological Applications

Transformation by Microorganisms : Research on the metabolic transformation of halogenated aromatic aldehydes, including derivatives of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, by anaerobic bacteria, sheds light on environmental biodegradation processes (A. Neilson et al., 1988).

Radical Scavenging Activity : Compounds similar to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, isolated from marine algae, have shown potent DPPH radical scavenging activity, indicating potential applications in antioxidant research (Ke-kai Li et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

3-bromo-2-fluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZNTUDWVQSVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-6-hydroxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)

![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)